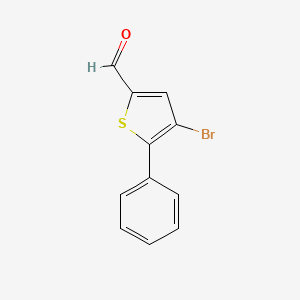

4-Bromo-5-phenylthiophene-2-carbaldehyde

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of thiophene chemistry, which began with the discovery of thiophene itself in the late 19th century. Thiophene-2-carboxaldehyde, the parent compound without the bromo and phenyl substitutions, was identified as a versatile precursor to many pharmaceutical compounds including eprosartan, azosemide, and teniposide. The systematic exploration of brominated thiophene derivatives gained momentum as researchers recognized the enhanced reactivity that bromine substitution could provide for subsequent synthetic transformations.

The specific compound this compound represents a convergence of multiple synthetic strategies that were developed throughout the 20th and early 21st centuries. The discovery process involved careful optimization of reaction conditions to achieve selective bromination at the 4-position while maintaining the integrity of both the phenyl substituent and the aldehyde functionality. Research documented in recent synthetic studies has shown that this compound can be obtained through strategic synthetic pathways involving bromination reactions followed by cross-coupling methodologies.

The compound's emergence in the scientific literature reflects the growing understanding of how specific substitution patterns on thiophene rings can dramatically influence both chemical reactivity and biological activity. Historical documentation reveals that the development of reliable synthetic routes to this compound required overcoming significant challenges related to regioselectivity and functional group compatibility. The breakthrough came with the application of modern palladium-catalyzed cross-coupling reactions, which allowed for the efficient construction of the phenyl-thiophene bond while preserving the sensitive aldehyde functionality.

Structural Features and Nomenclature

The structural architecture of this compound represents a sophisticated arrangement of functional groups that each contribute distinct chemical properties to the overall molecule. The thiophene ring serves as the central aromatic framework, with its sulfur heteroatom providing unique electronic characteristics that distinguish it from other aromatic systems. The nomenclature follows International Union of Pure and Applied Chemistry conventions, with numbering beginning from the sulfur atom and proceeding around the ring to assign the lowest possible numbers to substituents.

The bromine atom at position 4 introduces significant electronic effects through both inductive and mesomeric mechanisms. This halogen substitution creates an electron-withdrawing effect that activates the adjacent carbon centers toward nucleophilic attack while simultaneously providing a reactive site for cross-coupling reactions. The phenyl group at position 5 contributes substantial steric bulk and extends the conjugated π-system, thereby influencing both the compound's electronic properties and its three-dimensional conformation. Research has demonstrated that this phenyl substitution can significantly impact the compound's biological activity and synthetic utility.

The aldehyde functional group at position 2 represents perhaps the most reactive site within the molecule, capable of participating in a wide range of chemical transformations. The carbonyl carbon exhibits high electrophilicity, making it susceptible to nucleophilic addition reactions, while the aldehyde hydrogen can participate in various condensation reactions. Structural analysis reveals that the aldehyde group adopts a planar configuration that allows for optimal orbital overlap with the thiophene π-system, creating extended conjugation that influences the compound's spectroscopic properties and reactivity patterns.

Table 1: Key Structural Parameters of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇BrOS | |

| Molecular Weight | 267.14 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 72899-38-8 | |

| SMILES Notation | O=CC1=CC(Br)=C(C2=CC=CC=C2)S1 |

Position in Thiophene Derivative Research

This compound occupies a strategically important position within the broader landscape of thiophene derivative research, serving as both a synthetic target and a versatile intermediate for further chemical elaboration. The compound exemplifies the modern approach to heterocyclic chemistry, where multiple functional groups are systematically introduced to create molecules with precisely tuned properties for specific applications. Contemporary research has established thiophene derivatives as the fourth most common heterocyclic framework in United States Food and Drug Administration approved small molecule drugs, with approximately seven drug approvals containing thiophene moieties over the past decade.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of multi-substituted thiophene aldehydes. Investigations have revealed that compounds bearing similar substitution patterns exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific combination of bromine, phenyl, and aldehyde functionalities present in this compound provides researchers with multiple vectors for structural modification and optimization.

Recent synthetic methodologies have demonstrated the compound's utility in decarbonylative dibromination reactions, which represent novel pathways for the construction of complex thiophene derivatives. Research conducted by Ajdačić and colleagues revealed that 5-phenylthiophene-2-carbaldehyde derivatives, closely related to the target compound, undergo unexpected decarbonylative dibromination under mild conditions with bromine, leading to the formation of unique dibrominated products. This discovery has opened new avenues for synthetic chemistry and highlighted the unique reactivity patterns exhibited by phenyl-substituted thiophene aldehydes.

The compound's position in contemporary medicinal chemistry research reflects the growing recognition that thiophene derivatives can serve as bioisosteres for other aromatic systems, potentially offering improved pharmacological properties. The thiophene moiety has demonstrated remarkable versatility in drug design, with successful applications ranging from cardiovascular medications to antimicrobial agents. The specific substitution pattern present in this compound provides an excellent foundation for structure-activity relationship studies, as each functional group can be systematically modified to optimize biological activity while maintaining the core thiophene framework.

Table 2: Research Applications of this compound and Related Compounds

特性

IUPAC Name |

4-bromo-5-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCMSXOQSQCFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiophene-2-carbaldehyde typically involves the bromination of 5-phenylthiophene-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 4-Bromo-5-phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Substitution: Various substituted thiophene derivatives.

Oxidation: 4-Bromo-5-phenylthiophene-2-carboxylic acid.

Reduction: 4-Bromo-5-phenylthiophene-2-methanol.

科学的研究の応用

4-Bromo-5-phenylthiophene-2-carbaldehyde is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex thiophene derivatives.

Biology: In the study of thiophene-based compounds for their potential biological activities.

Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.

Industry: In the production of organic semiconductors and materials for electronic devices.

作用機序

The mechanism of action of 4-Bromo-5-phenylthiophene-2-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can influence molecular targets and pathways, making the compound useful in designing molecules with specific biological activities .

類似化合物との比較

Structural Analogs: Thiophene-Based Derivatives

The following table compares 4-Bromo-5-phenylthiophene-2-carbaldehyde with structurally related thiophene carbaldehydes, highlighting substituent variations and their implications:

Key Observations :

- Substituent Position : The position of bromine and phenyl groups significantly impacts reactivity. For example, this compound is more sterically hindered than its 5-bromo-4-phenyl isomer, affecting reaction kinetics in cross-coupling processes .

- Alkyl vs. Aryl Groups : Methyl or ethyl substituents (e.g., 4-Bromo-5-methylthiophene-2-carbaldehyde) reduce steric bulk compared to phenyl groups, enhancing solubility in polar solvents .

- Electronic Effects : Bromine at position 4 deactivates the thiophene ring, directing electrophilic substitutions to the 5-position, whereas phenyl groups increase electron density via conjugation .

Heterocyclic Analogs: Furan-Based Derivatives

Furan analogs replace the sulfur atom in thiophene with oxygen, altering electronic properties and biological activity:

Key Observations :

- Electron Richness : Furan’s oxygen atom increases electron density compared to thiophene, making furan-carbaldehydes more reactive toward nucleophiles but less stable under acidic conditions .

- Bioactivity : Fluorine or chlorine substituents (e.g., 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde) enhance bioavailability and target specificity in drug discovery .

生物活性

4-Bromo-5-phenylthiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a phenyl group, contributing to its unique reactivity. The presence of the aldehyde functional group allows for various nucleophilic addition reactions, while the bromine atom can participate in substitution reactions, enhancing its versatility in biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism may involve interaction with bacterial enzymes or cell membranes, disrupting cellular functions.

Anticancer Potential

The anticancer properties of this compound have been investigated, revealing its ability to induce apoptosis in cancer cells. In vitro studies suggest that it may interfere with specific signaling pathways involved in cell proliferation and survival. For instance, compounds structurally related to it have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its functional groups. The aldehyde can engage in nucleophilic addition reactions with biological molecules, while the bromine atom may facilitate substitution reactions that modify target proteins or enzymes. These interactions can influence various molecular targets and pathways, making the compound useful for designing therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methylthiophene-2-carbaldehyde | Methyl group instead of bromine | Lower reactivity compared to brominated variants |

| 4-Bromo-2-thiophenecarboxaldehyde | Lacks phenyl group | Different chemical properties affecting activity |

| 5-Bromo-4-phenylthiophene-2-carbaldehyde | Similar structure but different bromine position | Potentially different reactivity and activity |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating various derivatives of thiophene aldehydes indicated that those with halogen substituents showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific role of the bromine atom was highlighted as crucial for this effect.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be in the low micromolar range, indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts at the molecular level with various biological targets, including enzymes involved in metabolic pathways associated with cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-5-phenylthiophene-2-carbaldehyde?

A common approach involves Suzuki-Miyaura coupling to introduce the phenyl group onto the thiophene scaffold. For example, brominated thiophene intermediates (e.g., 5-bromo-thiophene-2-carbaldehyde) can react with phenylboronic acids under palladium catalysis in the presence of sodium carbonate (Na₂CO₃) as a base . Solvent selection (e.g., ethanol or THF) and temperature optimization (typically 60–80°C) are critical for achieving yields >70%. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the aldehyde product .

Q. How should researchers characterize this compound to confirm its structure?

Full characterization includes:

- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for phenyl and thiophene protons) and the aldehyde proton (δ ~9.8–10.2 ppm).

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₁H₇BrOS (exact mass: 265.93 g/mol) .

- Melting Point : Compare observed values with literature data to verify purity .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How do electronic effects of the bromine and aldehyde substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Heck or Buchwald-Hartwig couplings), while the aldehyde can participate in condensation or nucleophilic addition. The electron-withdrawing aldehyde group meta to the bromine may slow oxidative addition in cross-couplings, requiring ligand optimization (e.g., XPhos or SPhos) to enhance catalytic efficiency . Computational studies (DFT) can predict charge distribution and guide reaction design .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Variable Analysis : Systematically test parameters like solvent polarity (e.g., DMF vs. toluene), catalyst loading (1–5 mol%), and base strength (K₂CO₃ vs. Cs₂CO₃).

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated species or aldol condensation byproducts) .

- Replication : Cross-validate methods using peer-reviewed protocols (e.g., Na₂CO₃ in ethanol for Suzuki couplings ).

Q. How can computational tools predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The bromine and aldehyde groups may form halogen bonds or hydrogen bonds with active sites .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) and potential toxicity .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Temperature Control : Exothermic reactions (e.g., aldehyde oxidations) require jacketed reactors to prevent thermal degradation.

- Catalyst Recycling : Immobilized Pd catalysts or flow chemistry setups improve scalability and reduce metal leaching .

- Regioselectivity : Steric effects from the phenyl group may direct substitutions to the 4-position; monitor via in-situ FTIR or HPLC .

Methodological Guidance

Q. How to optimize reaction conditions for introducing diverse aryl groups via cross-coupling?

Q. What analytical techniques differentiate polymorphs of this compound?

- PXRD : Compare diffraction patterns to identify crystalline forms.

- DSC/TGA : Detect thermal transitions (e.g., melting points or decomposition temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。